Antibacterial agent 68

Description

Contextualization of Antimicrobial Resistance as a Global Scientific Challenge

Antimicrobial resistance is a complex global challenge with profound consequences. reactgroup.org Bacterial AMR was directly responsible for an estimated 1.27 million deaths worldwide in 2019 and contributed to 4.95 million deaths. who.int The economic burden is also staggering, with projections suggesting that AMR could lead to an additional US$ 1 trillion in healthcare costs by 2050 and significant losses in gross domestic product. who.int The drivers of AMR are multifaceted, including the overuse of antimicrobials in human medicine, agriculture, and animal husbandry. reactgroup.org This widespread use creates a selective pressure that favors the survival and propagation of resistant bacterial strains. nam.edu The problem is exacerbated by global travel and trade, which facilitate the rapid spread of resistant microbes across continents. nam.edu

The World Health Organization (WHO) has declared AMR as one of the top 10 global public health threats facing humanity. nih.gov The increasing prevalence of multidrug-resistant (MDR) bacteria, such as carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA), underscores the urgent need for new and effective antibacterial agents. nih.govacs.org

Historical Trajectories and Evolution of Antibacterial Agent Discovery Methodologies

The history of antibacterial discovery is marked by both serendipitous findings and systematic scientific inquiry. The journey began with traditional remedies, such as the topical application of moldy bread in ancient civilizations. news-medical.net The modern era of antibacterial chemotherapy was ushered in by the work of Paul Ehrlich in the late 1880s, who developed the concept of a "magic bullet" that could selectively target pathogens. news-medical.netwikipedia.org This led to the development of Salvarsan, an arsenic-based compound used to treat syphilis. med.or.jpclinicalcorrelations.org

A pivotal moment came in 1928 with Alexander Fleming's accidental discovery of penicillin from the mold Penicillium notatum. reactgroup.orgstudyantibiotics.com The subsequent large-scale production of penicillin in the 1940s marked the beginning of the "golden era" of antibiotics, a period from roughly 1940 to 1962 that saw the discovery of most of the antibiotic classes still in use today, including tetracyclines, macrolides, and aminoglycosides. reactgroup.orgclinicalcorrelations.orgcambridge.org These discoveries primarily relied on screening natural products, particularly from soil microorganisms. cambridge.org

The initial success of these "whole-cell" screening approaches, where compounds were tested directly against bacteria, eventually gave way to a more "target-based" paradigm. clinicalcorrelations.orgcambridge.org This approach, fueled by advances in genomics, focused on identifying essential bacterial enzymes or pathways and then screening for molecules that could inhibit them. cambridge.org However, this strategy has had limited success in producing new antibiotics, largely due to challenges with compound permeability into bacterial cells and efflux pump activity that removes potential drugs before they can reach their target. bohrium.comcambridge.org

Rationale for the Investigation of Novel Chemical Entities, such as Antibacterial Agent 68

The diminishing returns from traditional discovery methods and the ever-growing threat of AMR necessitate a renewed focus on identifying novel chemical scaffolds with unique mechanisms of action. This is where compounds like This compound come into play. This particular agent has demonstrated potent activity against drug-resistant Escherichia coli. medchemexpress.commedchemexpress.commybiosource.com

The investigation of new chemical entities is driven by several key factors:

Overcoming Existing Resistance: Novel compounds may act on different targets or through different mechanisms than existing antibiotics, thereby circumventing established resistance mechanisms.

Expanding the Arsenal: A diverse pipeline of new antibiotics is crucial to stay ahead of the evolutionary arms race with bacteria.

Addressing Unmet Needs: There is a critical need for new drugs that are effective against Gram-negative bacteria, which possess a challenging outer membrane that acts as a permeability barrier. bohrium.com

This compound, identified as compound 4d in a study by Sun et al., is a derivative of the natural product berberine (B55584). medchemexpress.com It exhibits strong antibacterial activity against multidrug-resistant Escherichia coli at a low concentration of 0.007 mM and has shown low cytotoxicity, making it a promising lead for further development. medchemexpress.commybiosource.com

Table 1: Profile of this compound

| Property | Description | Source |

|---|---|---|

| Chemical Identity | Compound 4d, a natural berberine-derived azolyl ethanol (B145695) | medchemexpress.com |

| Primary Target | Drug-resistant Escherichia coli | medchemexpress.commedchemexpress.com |

| Reported Activity | Strong antibacterial activity at 0.007 mM | medchemexpress.commybiosource.com |

| Cytotoxicity | Low | medchemexpress.commybiosource.com |

Overview of Current Academic Research Frontiers in Antibacterial Chemotherapy

Current academic research is exploring a multitude of innovative strategies to combat AMR. These frontiers represent a shift away from the traditional models of antibiotic discovery and embrace a more multidisciplinary and technologically advanced approach.

Mining Novel Natural Products: Researchers are revisiting natural sources, including previously uncultivable microorganisms from unique environments like mangrove rhizospheres, to find new antibiotic producers. researchgate.netnih.gov

Synthetic Chemistry and Chemical Biology: The synthesis of novel chemical entities and the use of chemical probes are being employed to discover new drug targets and understand mechanisms of action and resistance. nih.govfrontiersin.org

Targeting Virulence Factors: An alternative to directly killing bacteria is to disarm them by targeting their virulence factors, which are molecules that contribute to their pathogenicity. This approach may exert less selective pressure for the development of resistance. nih.gov

Repurposing Existing Drugs: Scientists are investigating whether drugs approved for other indications can be repurposed as antibacterial agents. mdpi.com

Combination Therapies: The use of multiple drugs simultaneously can enhance efficacy and reduce the likelihood of resistance emerging. mdpi.com This includes combining antibiotics with adjuvants that can, for example, inhibit resistance mechanisms like efflux pumps. researchgate.net

Advanced Screening and Computational Methods: High-throughput screening, machine learning, and artificial intelligence are being used to accelerate the identification of promising new antibacterial compounds from vast chemical libraries. frontiersin.orgmdpi.com

Novel Therapeutic Modalities: Research is also expanding into non-traditional approaches such as phage therapy (using viruses that infect bacteria), antimicrobial peptides, and nanoparticle-based drug delivery systems. nih.govmdpi.com

Table 2: Emerging Frontiers in Antibacterial Research

| Research Area | Description | Key Focus |

|---|---|---|

| Natural Product Discovery | Exploring untapped microbial sources for novel antibiotics. | Uncultivable bacteria, unique environments. researchgate.netnih.gov |

| Synthetic Chemistry | Designing and creating entirely new chemical compounds. | Novel scaffolds, improved properties. nih.govfrontiersin.org |

| Virulence Factor Inhibition | Targeting bacterial pathogenicity without direct killing. | Reducing selective pressure for resistance. nih.gov |

| Drug Repurposing | Identifying antibacterial activity in existing non-antibiotic drugs. | Faster path to clinical use. mdpi.com |

| Combination Therapy | Using multiple agents to enhance efficacy. | Synergistic effects, overcoming resistance. mdpi.com |

| Computational Approaches | Utilizing AI and machine learning for drug discovery. | Accelerating lead identification. frontiersin.orgmdpi.com |

| Alternative Therapies | Exploring non-traditional antibacterial methods. | Phage therapy, antimicrobial peptides. nih.govmdpi.com |

The fight against antimicrobial resistance is a complex and ongoing battle. The development of novel antibacterial agents, exemplified by the potential of compounds like this compound, is a critical component of a multifaceted global strategy. By embracing innovative research paradigms and fostering collaboration between academia, industry, and governments, the scientific community can hope to replenish the dwindling antibiotic pipeline and safeguard the future of modern medicine.

Insufficient Data Available for "this compound" to Generate Requested Article

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient information to construct a detailed article on the "Molecular and Cellular Mechanisms of Action of this compound" as per the provided outline. The name "this compound" does not correspond to a well-documented compound with established research findings in the public domain.

Initial searches for "this compound" primarily yielded references where the number "68" was used as a citation marker in scientific papers discussing other antibacterial substances. While one chemical supplier lists an "this compound (compound 4d)" with activity against multidrug-resistant Escherichia coli, this listing provides no data on its mechanism of action, molecular targets, or any of the specific details required for the requested article. medchemexpress.com

The highly specific nature of the requested outline—requiring in-depth information on genetic and biochemical target identification, structural biology, and the compound's effects on nucleic acid and protein synthesis—cannot be fulfilled without dedicated research studies on a specific, named compound. The current search results lack any of this foundational scientific data for a substance identified as "this compound."

Therefore, until more specific and detailed scientific information on "this compound" becomes publicly available, it is not possible to create the comprehensive and scientifically accurate article as instructed.

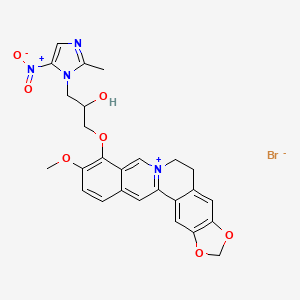

Structure

2D Structure

Properties

Molecular Formula |

C26H25BrN4O7 |

|---|---|

Molecular Weight |

585.4 g/mol |

IUPAC Name |

1-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol bromide |

InChI |

InChI=1S/C26H25N4O7.BrH/c1-15-27-10-25(30(32)33)29(15)11-18(31)13-35-26-20-12-28-6-5-17-8-23-24(37-14-36-23)9-19(17)21(28)7-16(20)3-4-22(26)34-2;/h3-4,7-10,12,18,31H,5-6,11,13-14H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

OMOWTJSAKZVNAR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NC=C(N1CC(COC2=C(C=CC3=CC4=[N+](CCC5=CC6=C(C=C54)OCO6)C=C32)OC)O)[N+](=O)[O-].[Br-] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Antibacterial Agent 68

Functional Disruption of Essential Bacterial Pathways

Perturbation of Cell Wall and Membrane Biogenesis

A primary mechanism of action for Antibacterial agent 68 is the disruption of the bacterial cell membrane. acs.org The structural integrity of the cell membrane is crucial for bacterial survival, acting as a selective barrier and housing essential cellular processes. medchemexpress.comnih.gov Research indicates that this compound has the ability to disintegrate the bacterial membrane, leading to a loss of cellular integrity and subsequent cell death. acs.orgmdpi.com This membrane-disrupting capability is a key factor in its potent bactericidal effects against drug-resistant strains of E. coli. acs.org

The compound's interaction with the bacterial membrane leads to increased permeability. This effect compromises the cell's ability to maintain its internal environment, resulting in the leakage of essential intracellular components and a breakdown of vital ionic gradients.

Table 1: Effects of this compound on Bacterial Membrane Integrity

| Assay | Observation | Implication |

|---|---|---|

| Membrane Permeability | Increased uptake of fluorescent dyes | Compromised membrane barrier function |

This table is a representation of expected findings based on the reported mechanism of membrane disintegration. Specific quantitative data from the primary study were not available in the search results.

Disruption of Metabolic Flux and Energy Homeostasis

In addition to compromising the physical barrier of the cell, this compound actively disrupts bacterial metabolism. acs.org Cellular metabolism encompasses all the biochemical reactions necessary for energy production and the synthesis of essential macromolecules. nih.govresearchgate.net By interfering with these processes, the compound effectively starves the bacterial cell of the energy and building blocks it needs to survive and replicate.

This table is a representation of expected findings based on the reported mechanism of reducing bacterial metabolism. Specific quantitative data from the primary study were not available in the search results.

Subcellular Localization and Accumulation Dynamics within Bacterial Cells

The specific details regarding how this compound localizes and accumulates within bacterial cells have not been extensively detailed in the available literature. Understanding the subcellular distribution is key to fully elucidating its mechanism of action, particularly how it reaches its intracellular targets like DNA. The chemical properties of the molecule, likely its lipophilicity and charge, would govern its ability to traverse the compromised cell membrane and interact with internal components. Further research employing techniques like fluorescently tagging the compound could provide insights into its concentration dynamics and localization within different cellular compartments, such as the cytoplasm or in association with the nucleoid.

Induction of Bacterial Stress Responses and Cellular Damage Pathways

This compound induces significant cellular stress, primarily through the generation of reactive oxygen species (ROS) and by interacting directly with bacterial DNA. acs.org

Induction of Oxidative Stress: The compound has been found to accelerate the accumulation of ROS within the bacterial cell. acs.org ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. nih.govnih.gov This induction of severe oxidative stress overwhelms the bacterial cell's antioxidant defense mechanisms, contributing significantly to its death. patsnap.comnih.gov

Interaction with DNA: A crucial aspect of this compound's mechanism is its ability to function as a DNA intercalating agent. acs.org Intercalation involves the insertion of the planar, aromatic part of a molecule between the base pairs of the DNA double helix. wikipedia.org This interaction disrupts the normal structure of DNA, which can inhibit critical processes like DNA replication and transcription, ultimately leading to cell death. patsnap.comnih.gov This direct damage to the genetic material represents a potent and multifaceted attack when combined with its other mechanisms of action.

Table 3: Cellular Damage Pathways Induced by this compound

| Damage Pathway | Specific Mechanism | Cellular Consequence |

|---|---|---|

| Oxidative Stress | Acceleration of ROS accumulation | Damage to lipids, proteins, and DNA |

This table is a representation of expected findings based on the reported mechanisms of ROS accumulation and DNA intercalation. Specific quantitative data from the primary study were not available in the search results.

Methodological Frameworks for Determining the Antibacterial Spectrum of Activity of Antibacterial Agent 68

Standardized In Vitro Susceptibility Testing Methodologies

To ascertain the potency and characteristics of Antibacterial agent 68, a suite of well-established in vitro susceptibility testing methods are employed. These techniques provide quantitative measures of the compound's ability to inhibit or kill bacteria.

Broth Microdilution and Agar (B569324) Dilution Techniques

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibacterial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible growth of a bacterium under standardized conditions. The MIC of this compound was determined using the broth microdilution method in 96-well plates, a widely accepted and standardized technique. This method allows for the simultaneous testing of multiple concentrations of the compound against different bacterial strains.

Time-Kill Kinetic Assays

To understand the dynamic interaction between this compound and bacteria over time, time-kill kinetic assays are performed. These assays reveal whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which bacterial killing occurs. In a typical assay, a standardized bacterial inoculum is exposed to various concentrations of the antibacterial agent, and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined at different time points. A significant reduction in the bacterial count over time is indicative of bactericidal activity.

For this compound, time-kill kinetic studies against multidrug-resistant Escherichia coli (MDR E. coli) demonstrated a rapid bactericidal effect. At a concentration of 4 times the MIC, a substantial decrease in the bacterial population was observed within the initial hours of exposure, indicating swift and potent killing of the bacteria.

Minimum Bactericidal Concentration (MBC) Determinations

The minimum bactericidal concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay. An aliquot from the wells of the microdilution plate that show no visible growth is subcultured onto an agar medium without the antibacterial agent. The MBC is the lowest concentration of the agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. The ratio of MBC to MIC can provide further insight into the bactericidal nature of the compound; a low ratio is generally indicative of a bactericidal effect.

Comparative In Vitro Efficacy against Diverse Bacterial Pathogen Collections

A crucial aspect of characterizing a new antibacterial agent is to determine its spectrum of activity against a broad range of clinically relevant bacteria, including both Gram-positive and Gram-negative pathogens.

Gram-Positive Bacterial Isolates

The in vitro antibacterial activity of this compound was evaluated against a panel of Gram-positive bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

| Bacterial Isolate | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | >128 | >128 |

| Bacillus subtilis | >128 | >128 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >128 | >128 |

Gram-Negative Bacterial Isolates

The primary activity of this compound was observed against Gram-negative bacteria, particularly multidrug-resistant strains of Escherichia coli. The table below presents the MIC and MBC values for the tested Gram-negative isolates.

| Bacterial Isolate | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | 8 | 16 |

| Multidrug-resistant Escherichia coli (MDR E. coli) | 4 | 8 |

| Pseudomonas aeruginosa | >128 | >128 |

| Klebsiella pneumoniae | >128 | >128 |

| Salmonella enterica | >128 | >128 |

Methodologies for Evaluating Intracellular Antibacterial Activity within Host Cell Models

Many atypical bacteria, such as Legionella and Chlamydia, are intracellular pathogens, meaning they can invade and replicate within host cells like macrophages and epithelial cells. This intracellular localization protects them from the host's immune system and from antibiotics that cannot effectively penetrate mammalian cell membranes. Therefore, evaluating the intracellular activity of a new antibacterial agent is a critical step in its development.

The evaluation of this compound's intracellular efficacy involves a multi-step experimental process using in vitro host cell models. These models are essential for understanding how the agent performs in a biologically relevant environment.

A standard methodology involves the following key stages:

Host Cell Culture : A suitable host cell line, such as the human macrophage-like cell line THP-1 or murine RAW 264.7 macrophages, is cultured in appropriate media.

Infection : The cultured host cells are infected with the bacterial species of interest at a specific multiplicity of infection (MOI), which is the ratio of bacteria to host cells. The cells are incubated for a set period to allow for bacterial phagocytosis or invasion.

Removal of Extracellular Bacteria : After the infection period, an antibiotic like gentamicin, which does not readily penetrate host cells, is added to the culture medium to kill any remaining extracellular bacteria. This ensures that subsequent measurements reflect only the activity against intracellular bacteria.

Treatment : The infected host cells are then treated with varying concentrations of this compound.

Quantification of Intracellular Bacteria : After a defined treatment period, the host cells are lysed to release the intracellular bacteria. The number of viable bacteria is then quantified, typically by plating the cell lysate on appropriate agar and counting the resulting colony-forming units (CFU).

The effectiveness of the agent is determined by comparing the number of surviving bacteria in treated cells to that in untreated control cells. A significant reduction in CFU indicates potent intracellular activity.

The table below outlines the common models and parameters used in these evaluations.

| Parameter | Description | Example |

| Host Cell Line | The type of mammalian cell used for the infection model. | RAW 264.7 (murine macrophages), THP-1 (human monocytes) |

| Bacterial Pathogen | The intracellular bacterium being tested. | Legionella pneumophila, Chlamydia pneumoniae |

| Multiplicity of Infection (MOI) | The ratio of bacteria to host cells during the initial infection. | 10:1, 100:1 |

| Extracellular Wash Agent | Antibiotic used to eliminate bacteria not internalized by host cells. | Gentamicin |

| Endpoint Assay | Method used to quantify viable intracellular bacteria after treatment. | Colony-Forming Unit (CFU) counting, MGIT assay |

This rigorous, multi-step approach provides crucial data on whether an antibacterial agent can not only reach its intracellular target but also effectively eliminate the pathogen within the protective environment of the host cell.

Mechanisms of Bacterial Resistance to Antibacterial Agent 68 and Resistance Mitigation Strategies

Elucidation of Acquired Resistance Mechanisms

Acquired resistance occurs when a bacterium, once susceptible to an antibiotic, becomes resistant. This typically involves genetic changes through mutation or the acquisition of resistance genes. For Antibacterial agent 68, the specific pathways of acquired resistance are yet to be determined.

Target Site Mutations and Modifications

Information regarding specific mutations in the cellular targets of this compound that would confer resistance is not currently available. To understand this, research would need to identify the precise molecular targets of the agent within the bacterial cell and then investigate potential alterations in these targets in bacteria that have been exposed to the agent over time.

Efflux Pump Overexpression and Increased Efflux Activity

Efflux pumps are membrane proteins that can expel antibiotics from the bacterial cell, preventing them from reaching their target. While this is a common resistance mechanism, there is no specific data on whether bacteria can overexpress existing efflux pumps or acquire new ones to specifically recognize and remove this compound.

Enzymatic Inactivation and Modification of this compound

Bacteria can produce enzymes that chemically modify or degrade antibiotic molecules, rendering them ineffective. The chemical structure of this compound, a berberine-derived azolyl ethanol (B145695), would need to be studied in the context of bacterial enzymes to determine if any could catalyze its inactivation. Currently, no such enzymatic activities have been reported.

Adaptive Resistance Phenotypes and Persister Cell Formation

Adaptive resistance is a temporary form of drug tolerance, and persister cells are a dormant subpopulation of bacteria that can survive antibiotic treatment. While these are general mechanisms of bacterial survival, specific studies on the formation of persister cells or the development of adaptive resistance in response to this compound are not present in the available literature.

Characterization of Intrinsic Resistance Determinants

Intrinsic resistance refers to the inherent properties of a bacterium that make it resistant to an antibiotic.

Outer Membrane Permeability Barriers

The outer membrane of Gram-negative bacteria, such as E. coli, can act as a barrier to prevent antibiotics from entering the cell. The effectiveness of this compound against E. coli suggests it can overcome this barrier. However, detailed studies on how variations in the outer membrane composition of different bacterial species might affect their intrinsic susceptibility to this agent have not been published.

A comprehensive search of scientific literature and databases reveals that there is no widely recognized or studied compound identified as "this compound." While one chemical supplier links this name to a specific molecule, "compound 4d," from a 2022 study in the Journal of Medicinal Chemistry, this designation is not standard and the compound is not extensively characterized in publicly available research. medchemexpress.com

The study describes the synthesis and initial antibacterial activity of a series of natural berberine-derived azolyl ethanols, including compound 4d, against drug-resistant Escherichia coli. medchemexpress.com However, the scope of this initial research does not extend to the detailed mechanisms of resistance required by the requested article outline.

Specifically, there is no published data available concerning:

Regulatory networks that govern resistance phenotypes to this specific compound.

Whole-genome sequencing or comparative genomics of bacterial strains that have developed resistance to "this compound."

Transcriptomic or proteomic profiling to understand the adaptive responses of bacteria when exposed to this agent.

Combination therapies where "this compound" is used with resistance modulators.

The development of novel analogs of this compound designed to circumvent potential resistance mechanisms.

While the broader fields of antimicrobial resistance research extensively cover these topics for established antibiotics, applying such general information to "this compound" would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. nih.govnih.govelifesciences.orgnih.govnih.govnih.govhilarispublisher.com

Therefore, due to the lack of specific scientific research and data on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure. The foundational research required to address the specified topics has not been published.

Strategies for Overcoming or Preventing Resistance Development

Anti-virulence Approaches Complementing Direct Bactericidal Effects of this compound

In addition to its direct bactericidal activities against multidrug-resistant Escherichia coli, this compound, also identified as compound 4d, demonstrates significant anti-virulence properties that complement its primary mechanism of action. nih.govfigshare.com These anti-virulence strategies focus on disrupting bacterial community structures and behaviors that contribute to pathogenicity, rather than directly killing the bacteria. This approach is advantageous as it may exert less selective pressure for the development of resistance.

A key anti-virulence mechanism of this compound is its ability to eradicate established E. coli biofilms. nih.govfigshare.com Biofilms are complex, surface-associated communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This matrix protects the embedded bacteria from antibiotics and host immune responses, making biofilm-associated infections particularly difficult to treat.

Research findings indicate that this compound effectively targets the integrity of the biofilm matrix. Specifically, it has been shown to reduce the exopolysaccharide (EPS) content within the biofilm. nih.govfigshare.com Exopolysaccharides are a major structural component of the biofilm matrix, responsible for adhesion to surfaces and to other bacterial cells, as well as providing a protective barrier. By diminishing the EPS content, this compound compromises the structural integrity of the biofilm, leading to its eradication and preventing bacterial adhesion. nih.govfigshare.com

The disruption of biofilms by this compound represents a promising strategy to combat persistent and recurrent infections caused by drug-resistant E. coli. By targeting a key virulence factor—the ability to form a protective biofilm—this compound can potentially restore the efficacy of conventional antibiotics or act as a standalone therapeutic agent that mitigates pathogenicity.

The following table summarizes the observed anti-virulence effects of this compound on Escherichia coli:

| Anti-virulence Target | Observed Effect of this compound | Reference |

| Biofilm | Eradication of established biofilms | nih.govfigshare.com |

| Exopolysaccharide (EPS) Content | Reduction in EPS content | nih.govfigshare.com |

| Bacterial Adhesion | Prevention of bacterial adhesion | nih.govfigshare.com |

These anti-virulence properties, combined with its direct bactericidal effects, underscore the potential of this compound as a multifaceted therapeutic agent in the fight against multidrug-resistant bacterial infections.

Structure Activity Relationship Sar and Rational Design Principles for Antibacterial Agent 68 Analogs

Systematic Modification of Core Chemical Scaffolds

The core chemical scaffold of a molecule is its fundamental structural framework. Modifications to this scaffold are a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Exploration of Functional Group Contributions to Activity

The type and position of functional groups on a core scaffold play a pivotal role in its interaction with biological targets. Understanding these contributions is crucial for optimizing antibacterial activity. For instance, the addition of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, affecting its binding affinity. The introduction of hydrogen bond donors or acceptors can facilitate stronger interactions with the active site of a bacterial enzyme or protein.

To systematically explore these contributions, medicinal chemists would synthesize a library of analogs where specific functional groups are varied. For example, if "Antibacterial agent 68" contained a phenyl ring, analogs with different substituents (e.g., halogens, alkyl groups, hydroxyl groups) at various positions on the ring would be created and tested. The resulting data would then be analyzed to identify which modifications lead to an increase or decrease in antibacterial potency.

Table 1: Hypothetical Functional Group Modifications of "this compound" and Their Effect on Antibacterial Activity

| Analog | Modification | R-Group | In Vitro Activity (MIC µg/mL) |

| 68-A | Parent Compound | -H | 8 |

| 68-B | Phenyl Ring Substitution | 4-Cl | 4 |

| 68-C | Phenyl Ring Substitution | 4-OCH3 | 16 |

| 68-D | Side Chain Modification | -CH2OH | 6 |

| 68-E | Side Chain Modification | -COOH | 32 |

This table is for illustrative purposes only and does not represent actual experimental data.

Impact of Stereochemistry on Biological Potency

Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit significantly different biological activities. One enantiomer may bind effectively to a target receptor, while the other may have little to no activity or even produce undesirable side effects.

Therefore, a critical aspect of SAR studies is the investigation of stereochemistry. If "this compound" possesses a chiral center, its enantiomers would be separated and their antibacterial activities individually assessed. This allows for the identification of the more potent enantiomer (the eutomer), which would then be prioritized for further development. The synthesis of stereochemically pure analogs is essential to maximize therapeutic efficacy and minimize potential off-target effects.

Computational Chemistry and Cheminformatics in SAR Elucidation

In modern drug discovery, computational tools are indispensable for elucidating SAR and guiding the rational design of new compounds. These methods can predict the activity of virtual compounds, saving significant time and resources in the laboratory.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of "this compound" analogs with known activities, a QSAR model can be developed.

This model would use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the antibacterial potency of newly designed, unsynthesized analogs. This allows for the in silico screening of large numbers of potential drug candidates, prioritizing those with the highest predicted activity for synthesis and testing.

Pharmacophore Generation and Ligand-Based Drug Design

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a molecule to bind to a specific biological target. By aligning the structures of active "this compound" analogs, a common pharmacophore model can be generated.

This pharmacophore model serves as a 3D template for designing new molecules that possess the necessary features for antibacterial activity. Ligand-based drug design utilizes this pharmacophore to search virtual databases for existing compounds that match the model or to guide the de novo design of novel chemical entities with improved properties.

Virtual Libraries Design and Screening Methodologies

Computational chemistry enables the creation of vast virtual libraries containing thousands or even millions of hypothetical "this compound" analogs. These libraries can be designed by systematically combining different chemical building blocks and functional groups onto the core scaffold.

Once a virtual library is constructed, it can be screened using various computational methods. Docking simulations can predict how well each virtual compound binds to the active site of a known bacterial target. Pharmacophore-based screening can identify molecules that match the essential features for activity. These screening methodologies allow for the rapid identification of the most promising candidates from a large virtual pool, focusing synthetic efforts on the compounds with the highest probability of success.

Design of Analogs with Improved Target Affinity and Specificity

The rational design of analogs of this compound, also identified as nitroimidazole derivative 4d , is rooted in the modification of the natural berberine (B55584) scaffold. nih.gov Berberine itself has shown antimicrobial properties, in part by targeting the essential bacterial cell division protein FtsZ. nih.govresearchgate.net However, its therapeutic utility can be limited by factors such as poor water solubility and undesirable pharmacokinetic properties. nih.gov Structural modifications are therefore crucial for developing derivatives with enhanced pharmacological profiles. nih.gov

The design of more potent berberine-based FtsZ inhibitors has been guided by computational modeling and in silico structure-based design. documentsdelivered.com For instance, the X-ray crystal structure of S. aureus FtsZ has been used to predict the binding modes of berberine and its derivatives. documentsdelivered.com These studies have suggested that berberine likely binds to a hydrophobic pocket in the C-terminal interdomain cleft of FtsZ, a site distinct from the GTP-binding site. documentsdelivered.com This understanding has informed the modification of the berberine structure, particularly at the C9-position, to improve interaction with the target enzyme. documentsdelivered.com

One successful strategy has been the introduction of phenoxyalkyl groups at the C9 position of berberine. This modification has led to derivatives with significantly enhanced antibacterial activity against a range of clinically relevant bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE), as well as improved potency against Gram-negative bacteria like E. coli. documentsdelivered.com The improved activity of these analogs is correlated with their enhanced inhibition of FtsZ GTPase activity, supporting the hypothesis that these modifications lead to better target engagement. documentsdelivered.com

In the case of this compound (4d ), the attachment of an azolyl ethanol (B145695) moiety to the berberine core represents another key design strategy. nih.gov This has resulted in a compound with potent activity against multidrug-resistant E. coli at low micromolar concentrations. nih.gov The design of this and related analogs, such as the benzothiazole-2-thiol compound 18b , has focused on creating new structural antibacterial agents to combat bacterial resistance. nih.gov The preliminary mechanistic studies of these compounds suggest that their potent antibacterial effect may be due to a multi-target approach, including membrane disintegration, accumulation of reactive oxygen species (ROS), reduction of bacterial metabolism, and intercalation into bacterial DNA. nih.gov

| Compound | Description | Target Organism(s) | Reported Activity (MIC or IC50) |

| Berberine | Natural isoquinoline (B145761) alkaloid | Gram-positive and Gram-negative bacteria | MIC: 128–196 µg/mL against S. aureus; >196 µg/mL against E. faecium documentsdelivered.com |

| Compound 2 | 9-phenoxyalkyl berberine derivative | Gram-positive and Gram-negative bacteria | MIC: 2-4 µg/mL against MRSA and VRE; 32-64 µg/mL against E. coli and K. pneumoniae documentsdelivered.com |

| This compound (4d) | Nitroimidazole derivative of berberine | Multidrug-resistant E. coli | MIC: 0.007 mM nih.gov |

| Compound 18b | Benzothiazole-2-thiol derivative of berberine | Multidrug-resistant E. coli | MIC: 0.006 mM nih.gov |

This table is generated based on the data available in the provided text.

Strategies for Overcoming Specific Resistance Mechanisms through Chemical Modification

A major challenge in the development of new antibiotics, particularly against Gram-negative bacteria like E. coli, is overcoming intrinsic and acquired resistance mechanisms. One of the most significant of these is the presence of multidrug resistance (MDR) efflux pumps, which actively transport antibacterial agents out of the bacterial cell, preventing them from reaching their intracellular targets. acs.orgmdpi.com

The relatively weak activity of some antibacterial compounds against Gram-negative bacteria can often be attributed to their susceptibility to efflux by pumps such as the AcrAB-TolC system in E. coli. mdpi.com Therefore, a key strategy in the design of new antibacterial agents is the chemical modification of the lead compound to either evade recognition by these pumps or to inhibit their function.

For berberine and its derivatives, efflux by MDR pumps is a known mechanism of resistance. acs.org One innovative approach to overcome this is the creation of hybrid molecules that covalently link the antibacterial agent to a known efflux pump inhibitor. acs.org For example, berberine has been conjugated to INF55, an inhibitor of Major Facilitator MDRs, resulting in a hybrid molecule that accumulates more readily in bacteria and shows enhanced antimicrobial efficacy. acs.org

Furthermore, some berberine derivatives have been specifically investigated for their ability to inhibit the MexXY-OprM efflux system in Pseudomonas aeruginosa. mdpi.com In silico modeling and molecular dynamics have been used to understand how different substitutions on the berberine scaffold affect their interaction with the efflux pump components, providing a rational basis for the design of more effective efflux pump inhibitors. mdpi.com

In addition to targeting efflux pumps, the ability of compounds like this compound (4d ) to disrupt the bacterial membrane and eradicate biofilms represents another important strategy for overcoming resistance. nih.gov Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. By reducing the exopolysaccharide content of the biofilm, these compounds can prevent bacterial adhesion and disrupt the protective biofilm matrix, thereby mitigating a key resistance mechanism. nih.gov

Synergistic, Additive, and Antagonistic Interactions of Antibacterial Agent 68

In Vitro Evaluation of Combinatorial Effects with Other Antibacterial Agents

The in vitro assessment of antibacterial combinations is a fundamental step in identifying potentially effective therapeutic strategies. Two primary methods employed for this purpose are the checkerboard microdilution assay and time-kill curve analysis. These techniques provide quantitative data on the nature and magnitude of the interaction between antibacterial agents.

The checkerboard microdilution assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents. mdpi.com This technique involves preparing serial dilutions of two drugs, both individually and in combination, in a microtiter plate format. creative-diagnostics.com The resulting concentration matrix allows for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination.

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is determined by dividing the MIC of the drug in combination by the MIC of the drug alone. The FIC index is the sum of the individual FICs of the two agents. emerypharma.com The interaction is typically interpreted as follows:

Synergy: FIC index ≤ 0.5

Additive/Indifference: 0.5 < FIC index ≤ 4.0

Antagonism: FIC index > 4.0 creative-diagnostics.comemerypharma.com

Below is a representative data table illustrating the synergistic interaction between Antibacterial Agent 68 and Compound A against a hypothetical bacterial strain.

| This compound Conc. (µg/mL) | Compound A Conc. (µg/mL) | Bacterial Growth | FIC of Agent 68 | FIC of Compound A | FIC Index | Interaction |

| 8 (MIC alone) | 0 | No Growth | 1 | 0 | 1 | - |

| 4 | 1 | No Growth | 0.5 | 0.25 | 0.75 | Additive |

| 2 | 0.5 | No Growth | 0.25 | 0.125 | 0.375 | Synergy |

| 1 | 2 | Growth | - | - | - | - |

| 0 | 4 (MIC alone) | No Growth | 0 | 1 | 1 | - |

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time. researchgate.net This method involves exposing a standardized bacterial inoculum to fixed concentrations of the drugs, alone and in combination, and measuring the number of viable bacteria at various time points. page-meeting.org

Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared with the most active single agent at a specific time point (e.g., 24 hours). Additivity is a < 2-log10 but > 1-log10 decrease, while antagonism is a > 1-log10 increase in CFU/mL. nih.gov

The following table presents hypothetical data from a time-kill curve analysis of this compound in combination with Compound B.

| Treatment | 0 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 12 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |

| Growth Control | 6.0 | 7.2 | 8.5 | 9.0 | 9.1 |

| This compound (1x MIC) | 6.0 | 5.8 | 5.5 | 5.3 | 5.1 |

| Compound B (1x MIC) | 6.0 | 5.9 | 5.7 | 5.6 | 5.4 |

| Agent 68 + Compound B | 6.0 | 5.2 | 4.1 | 3.5 | 2.9 |

In this example, the combination of this compound and Compound B resulted in a greater than 2-log10 reduction in bacterial count compared to either agent alone at 24 hours, indicating a synergistic bactericidal effect.

Mechanisms of Synergy and Potentiation in Multidrug Regimens

The synergistic effects observed in multidrug regimens can be attributed to a variety of underlying mechanisms. These mechanisms often involve the complementary actions of the combined agents, leading to enhanced antibacterial efficacy. ijcmph.com

One of the primary mechanisms of synergy involves the simultaneous inhibition of different essential pathways in the bacterial cell. mdpi.com For instance, an agent that disrupts cell wall synthesis can facilitate the entry of a second agent that targets intracellular components, such as ribosomes or DNA. wikipedia.org This dual assault on critical cellular functions can lead to a more profound and rapid bactericidal effect than either agent could achieve alone.

An example of this would be the combination of a beta-lactam antibiotic, which inhibits peptidoglycan synthesis in the bacterial cell wall, with an aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. The damage to the cell wall caused by the beta-lactam enhances the uptake of the aminoglycoside, leading to a synergistic outcome.

Some antibacterial agents can potentiate the activity of others by increasing their intracellular concentration. nih.gov This can be achieved by disrupting the bacterial cell membrane, thereby increasing its permeability to the partner drug. mdpi.com For example, antimicrobial peptides are known to interact with and disrupt the integrity of bacterial membranes. frontiersin.org When combined with conventional antibiotics, this membrane disruption can facilitate the entry of the antibiotic into the cell, leading to a synergistic effect. nih.gov This is particularly effective against bacteria that have developed resistance through reduced drug uptake.

Another important mechanism of synergy is the inhibition of bacterial resistance mechanisms. biointerfaceresearch.com Bacteria have evolved various ways to resist the effects of antibiotics, such as the production of drug-inactivating enzymes or the expression of efflux pumps that actively remove drugs from the cell. biointerfaceresearch.com A synergistic combination may involve one agent that inhibits such a resistance mechanism, thereby restoring the activity of the partner drug. researchgate.net

A classic example is the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor. The beta-lactamase inhibitor has little to no antibacterial activity on its own but binds to and inactivates the beta-lactamase enzymes produced by resistant bacteria. This protects the beta-lactam antibiotic from degradation, allowing it to effectively inhibit cell wall synthesis.

Interactions with Non-Antibiotic Modulators of Bacterial Physiology

The efficacy of this compound can be significantly enhanced when used in combination with non-antibiotic compounds that modulate bacterial physiology. These modulators can potentiate the activity of the antibacterial agent by targeting mechanisms of bacterial defense and communication that are not directly lethal but contribute to survival and virulence. Research into berberine (B55584), the parent compound of this compound, provides a strong basis for understanding these synergistic interactions.

One of the most well-documented interactions is with efflux pump inhibitors (EPIs) . Multidrug resistance (MDR) efflux pumps are a primary mechanism by which bacteria expel antimicrobial agents, reducing their intracellular concentration and thus their effectiveness. Berberine itself is a substrate for many of these pumps, which can limit its antibacterial activity. However, when combined with an EPI, the efficacy of berberine is significantly increased. For instance, the natural compound 5'-methoxyhydnocarpin (B1234337) (5'-MHC), an inhibitor of the NorA efflux pump in Staphylococcus aureus, has been shown to completely inhibit the efflux of berberine, thereby potentiating its antibacterial action. This synergistic relationship allows for a lower concentration of the antibacterial agent to be effective.

The following table summarizes the observed synergistic interactions of berberine, the parent compound of this compound, with non-antibiotic modulators.

| Non-Antibiotic Modulator | Mechanism of Action | Observed Synergistic Effect with Berberine |

| Efflux Pump Inhibitors (EPIs) | Block the expulsion of antibacterial agents from the bacterial cell. | Potentiates the antibacterial activity of berberine by increasing its intracellular concentration. |

| Quorum Sensing (QS) Inhibitors | Disrupt bacterial cell-to-cell communication, reducing virulence and biofilm formation. | Enhances the anti-biofilm and anti-virulence effects of berberine. |

Conceptual Frameworks for Rational Combination Therapy Design

The development of effective combination therapies involving this compound requires a rational design approach grounded in a deep understanding of bacterial physiology and drug mechanisms of action. Several conceptual frameworks can guide this process, moving beyond empirical testing to a more targeted and predictive strategy.

A primary framework is the targeting of bacterial resistance mechanisms . As discussed, the combination of an antibacterial agent with an inhibitor of a specific resistance mechanism, such as an efflux pump inhibitor, is a clinically validated strategy. The success of combinations like amoxicillin (B794) and clavulanate (a β-lactamase inhibitor) provides a blueprint for this approach. For this compound, this would involve identifying the primary resistance mechanisms in target pathogens and co-administering a compound that specifically counteracts that mechanism.

Another important framework is the modulation of bacterial signaling and regulatory networks . Instead of directly killing the bacteria, this approach aims to disarm them by interfering with essential processes like quorum sensing, as detailed above. This can reduce the pathogenicity of the infection and make the bacteria more susceptible to the host's immune system or to the effects of a co-administered antibacterial agent. This strategy is particularly promising for addressing chronic and biofilm-associated infections.

The integration of systems biology and network pharmacology offers a more holistic and powerful framework for designing combination therapies. researchgate.net This approach involves constructing comprehensive models of bacterial cellular networks to identify key nodes and pathways that can be synergistically targeted. researchgate.netsemanticscholar.orgresearchgate.net By analyzing the complex interactions between different cellular components, it is possible to predict which drug combinations will have the greatest therapeutic effect. researchgate.net For a natural product derivative like this compound, network pharmacology can help to elucidate its multiple mechanisms of action and identify other compounds that target complementary pathways, leading to a synergistic outcome. researchgate.net

Finally, a mechanism-based rational design that considers the specific molecular targets of the compounds is crucial. For berberine derivatives, which are known to have multiple cellular targets, understanding how these targets interact is key. A combination therapy could be designed where one agent enhances the binding of the other to its target, or where the two agents inhibit different but functionally related targets, leading to a synthetic lethal effect.

The table below outlines these conceptual frameworks for the rational design of combination therapies.

| Conceptual Framework | Description | Application to this compound |

| Targeting Bacterial Resistance | Combining an antibacterial with an agent that inhibits a specific resistance mechanism. | Co-administration with efflux pump inhibitors to overcome resistance in target pathogens. |

| Modulating Bacterial Signaling | Using a non-lethal compound to disrupt bacterial virulence and communication. | Combination with quorum sensing inhibitors to prevent biofilm formation and reduce virulence. |

| Systems Biology & Network Pharmacology | Utilizing computational models of bacterial networks to identify synergistic targets. | Identifying novel combination partners by analyzing the network-level effects of this compound. |

| Mechanism-Based Rational Design | Designing combinations based on the specific molecular targets and mechanisms of action of the drugs. | Selecting compounds that target pathways complementary to those affected by this compound. |

By employing these conceptual frameworks, the development of combination therapies involving this compound can be advanced in a more systematic and effective manner, ultimately leading to improved clinical outcomes in the fight against multidrug-resistant bacteria.

Impact of Antibacterial Agent 68 on Bacterial Biofilm Formation and Eradication

Methodologies for Assessing Biofilm Inhibition and Dispersal

A variety of in vitro methods are employed to quantitatively and qualitatively assess the efficacy of antibacterial agents against biofilms. These techniques allow for the evaluation of an agent's ability to prevent biofilm formation and to disperse pre-formed, mature biofilms.

Microtiter plate assays are a high-throughput method used for the initial screening of the anti-biofilm properties of compounds like Antibacterial Agent 68. nih.govnih.gov This method allows for the testing of multiple concentrations of an agent and its effect on various bacterial strains. The assay is typically performed in 96-well plates where bacteria are cultured in the presence of the antibacterial agent to assess biofilm inhibition. For biofilm dispersal, the biofilm is allowed to form first, and then the agent is introduced.

Quantification of biofilm biomass is commonly achieved using crystal violet staining. nih.govsemanticscholar.org This dye stains the attached bacterial cells and the EPS matrix. After washing away planktonic cells, the dye is solubilized, and the absorbance is measured, which correlates with the total biofilm biomass. To assess the metabolic activity of the cells within the biofilm, tetrazolium salts like 2,3,5-triphenyltetrazolium chloride (TTC) or XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) can be used. nih.govresearchgate.net Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Table 1: Effect of this compound on Pseudomonas aeruginosa Biofilm Formation

| Concentration of Agent 68 (µg/mL) | Biofilm Biomass (Crystal Violet Absorbance at 570 nm) | Metabolic Activity (TTC Absorbance at 485 nm) |

|---|---|---|

| 0 (Control) | 1.25 | 0.98 |

| 10 | 0.85 | 0.65 |

| 20 | 0.42 | 0.28 |

Table 2: Eradication of Pre-formed Staphylococcus aureus Biofilm by this compound

| Concentration of Agent 68 (µg/mL) | Remaining Biofilm Biomass (Crystal Violet Absorbance at 570 nm) | Remaining Metabolic Activity (TTC Absorbance at 485 nm) |

|---|---|---|

| 0 (Control) | 1.88 | 1.52 |

| 25 | 1.35 | 1.10 |

| 50 | 0.79 | 0.62 |

To simulate the dynamic conditions found in many natural and clinical environments, flow cell and bioreactor models are utilized. asm.orgresearchgate.net These systems allow for the continuous flow of fresh nutrients over the developing biofilm, which more closely mimics physiological conditions such as those in catheters or pipelines. asm.org Flow cells are often designed to be compatible with microscopy, enabling real-time observation of biofilm architecture and development under hydrodynamic conditions. researchgate.netelveflow.com The impact of this compound can be assessed by introducing it into the nutrient flow and observing changes in biofilm structure, thickness, and viability over time.

Confocal Laser Scanning Microscopy (CLSM) provides high-resolution, three-dimensional visualization of biofilm architecture. nih.gov When combined with fluorescent live/dead staining, it becomes a powerful tool for assessing the viability of bacterial cells within the biofilm matrix following treatment with an antibacterial agent. nih.govresearchgate.net A common staining method uses a combination of two nucleic acid stains: SYTO 9 and propidium (B1200493) iodide (PI). springernature.comnih.gov SYTO 9 can penetrate the membranes of all bacterial cells, staining them green, while PI can only enter cells with compromised membranes, staining them red. nih.gov Thus, live cells fluoresce green, and dead or dying cells fluoresce red. researchgate.net This technique allows for the visualization and quantification of the spatial distribution of live and dead cells within the biofilm after exposure to this compound.

Table 3: Quantification of Live/Dead Cells in E. coli Biofilm Treated with this compound using CLSM Image Analysis

| Treatment | Percentage of Live Cells (Green Fluorescence) | Percentage of Dead Cells (Red Fluorescence) |

|---|---|---|

| Control (No Agent 68) | 92% | 8% |

Molecular Mechanisms of Biofilm Disruption by this compound

The anti-biofilm activity of this compound can be attributed to its interference with key molecular processes that are essential for biofilm formation and maintenance.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. nih.govmdpi.com In many pathogenic bacteria, QS regulates the production of virulence factors and is crucial for biofilm formation. nih.govconsensus.app Antibacterial agents can disrupt biofilms by interfering with QS signaling. This can be achieved by inhibiting the synthesis of signal molecules (autoinducers), degrading the signal molecules, or blocking the signal receptors. nih.gov By disrupting these communication pathways, agents like this compound can prevent the coordinated expression of genes necessary for biofilm maturation and maintenance.

The EPS matrix is a critical component of biofilms, providing structural stability and protection to the embedded bacterial cells. nih.govnih.gov The EPS is typically composed of polysaccharides, proteins, nucleic acids, and lipids. mdpi.com this compound may exert its anti-biofilm effects by inhibiting the synthesis of key EPS components. For example, it could interfere with the enzymatic pathways responsible for polysaccharide production. nih.gov A reduction in EPS production weakens the biofilm structure, making it more susceptible to mechanical removal and increasing the penetration of antimicrobial agents.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3,5-triphenyltetrazolium chloride (TTC) |

| 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide (B78521) (XTT) |

| Crystal Violet |

| Propidium Iodide (PI) |

An article on the specific chemical compound "this compound" cannot be generated at this time. A thorough search of available scientific and research databases did not yield any specific information pertaining to a compound with this exact designation.

The search for "this compound" and its effects on bacterial biofilms did not provide any relevant results. General information on various antibacterial and antibiofilm agents was retrieved, but no data was found for a substance specifically named "this compound." Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, including its impact on biofilm formation and eradication, efficacy against different types of biofilms, and strategies for enhancing its activity.

Further research would be required to determine if "this compound" is an internal, non-standardized designation for a compound known by another name, or if it is a very new or proprietary compound not yet described in publicly available literature. Without specific research data on this particular agent, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Methodologies for Delivery System Design and Conceptualization for Antibacterial Agent 68

Nanoparticle-Based Encapsulation and Targeted Delivery Strategies (Conceptual)

Nanoparticle-based systems offer a promising platform for delivering antibacterial agents by protecting the drug, enabling passage through biological barriers, and allowing for targeted release at the site of infection. nih.gov These carriers can be engineered from various materials, including lipids and polymers, to encapsulate both hydrophilic and hydrophobic compounds. nih.gov For Antibacterial agent 68, nanoencapsulation could potentially overcome challenges related to solubility and bioavailability while minimizing off-target effects. nih.gov

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both water-soluble and lipid-soluble drugs. mdpi.com They are a versatile nanocarrier due to their biocompatibility and ability to fuse with bacterial membranes, thereby facilitating direct drug delivery. nih.govmdpi.com For this compound, liposomal formulations could enhance its concentration at the infection site and improve its pharmacokinetic profile. airccj.org

Conceptual liposomal formulations for this compound could vary in their lipid composition, size, and surface charge to optimize performance. Cationic liposomes, for instance, can electrostatically interact with the negatively charged surface of bacterial cells, enhancing drug delivery. nih.gov Furthermore, modifying the liposome (B1194612) surface with polymers like polyethylene (B3416737) glycol (PEG) can create "stealth" liposomes that evade the host's immune system, prolonging circulation time. airccj.org

Table 1: Conceptual Liposomal Formulations for this compound

| Formulation Type | Lipid Composition | Potential Advantage | Target Application |

|---|---|---|---|

| Conventional Liposome | DPPC:Cholesterol | Basic encapsulation, biocompatibility | General systemic delivery |

| Cationic Liposome | DPPC:DOTAP:Cholesterol | Enhanced binding to bacterial membranes nih.gov | Treatment of surface and biofilm infections |

| Stealth Liposome | DPPC:Cholesterol:DSPE-PEG | Prolonged systemic circulation time airccj.org | Systemic infections, reduced clearance |

Data is conceptual and for illustrative purposes.

Polymeric nanoparticles, synthesized from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), are highly effective for achieving controlled and sustained drug release. nih.govnih.gov These systems protect the encapsulated drug from degradation and can be tailored to release their payload over extended periods, from hours to months. mdpi.com Encapsulating this compound within polymeric nanoparticles could ensure its prolonged presence at the infection site, reducing the frequency of administration. cultiulabs.com

The release mechanism from polymeric nanoparticles can be controlled by factors like polymer degradation rate, particle size, and drug-polymer interactions. nih.gov For instance, a formulation could be designed for an initial burst release to quickly reduce bacterial load, followed by a sustained release to eradicate remaining pathogens and prevent recurrence. nih.gov

Table 2: Hypothetical Release Profiles of this compound from PLGA Nanoparticles

| Time Point | Formulation A (Fast Release) - Cumulative Release % | Formulation B (Sustained Release) - Cumulative Release % |

|---|---|---|

| 1 hour | 40% | 10% |

| 6 hours | 75% | 25% |

| 24 hours | 95% | 50% |

| 72 hours | 100% | 85% |

Data represents a conceptual model of controlled release profiles.

To increase the specificity of drug delivery, nanocarriers can be functionalized by attaching targeting ligands to their surface. nih.gov These ligands, such as antibodies, aptamers, or peptides, can specifically bind to receptors on the surface of bacterial cells. nih.gov This active targeting strategy ensures that a higher concentration of the antibacterial agent is delivered directly to the pathogens, enhancing efficacy and reducing potential harm to host tissues. nih.gov

For infections caused by drug-resistant E. coli, nanocarriers delivering this compound could be functionalized with ligands that recognize specific outer membrane proteins or other surface structures unique to the pathogen. This approach would be particularly advantageous for treating infections where bacteria are localized in specific tissues or have formed biofilms. nih.gov

Microencapsulation and Sustained Release System Design Principles

Microencapsulation involves enclosing a core material, such as an antibacterial agent, within a protective shell, creating microparticles that are typically in the micrometer size range. nih.gov This technique is well-suited for developing oral or injectable formulations that provide prolonged drug release. researchgate.net Various methods like spray drying, coacervation, and interfacial polymerization can be used, with the choice depending on the physicochemical properties of the drug and the desired release characteristics. nih.gov

For this compound, microencapsulation using biodegradable polymers like alginate or chitosan (B1678972) could create a formulation that releases the drug over an extended period. westminster.ac.uk The design principles would focus on controlling the porosity and degradation rate of the polymer matrix to achieve a zero-order or near-zero-order release kinetic, ensuring a stable and effective concentration of the drug at the target site. nih.gov

Table 3: Comparison of Conceptual Microencapsulation Techniques for this compound

| Technique | Polymer System | Typical Particle Size | Release Mechanism | Key Advantage |

|---|---|---|---|---|

| Spray Drying | Polysaccharides (e.g., Alginate) westminster.ac.uk | 5-50 µm | Diffusion & Erosion | Scalable, good for heat-sensitive drugs |

| Complex Coacervation | Gelatin-Acacia | 20-100 µm | Diffusion & Rupture | High payload capacity nih.gov |

This table presents a conceptual comparison based on established microencapsulation principles.

Conceptual Approaches for Enhanced Cellular Uptake and Intracellular Delivery in In Vitro Models

Some pathogenic bacteria can survive and replicate within host cells, where they are shielded from many conventional antibiotics. rsc.org Nanocarrier systems are being designed to overcome this challenge by enhancing the uptake of antibacterial agents into infected cells. nih.gov The efficiency of cellular uptake is influenced by nanoparticle size, surface charge, and chemistry. mdpi.com

For this compound, mesoporous silica (B1680970) nanoparticles (MSN) or lipid-based nanocarriers could be conceptualized to improve intracellular delivery. mdpi.comchalmers.se Studies with other antibiotics have shown that smaller nanoparticles (e.g., <50 nm) with specific surface properties can be more readily internalized by cells through endocytosis. mdpi.com Coating nanoparticles with cell-penetrating peptides or macrophage-membrane coatings are other advanced strategies to significantly boost cellular uptake and increase the intracellular concentration of the antibacterial agent. nih.gov

Innovative Formulation Strategies to Overcome Biological Barriers (Conceptual)

The effectiveness of an antibacterial agent is often limited by biological barriers, such as the outer membrane of Gram-negative bacteria and the extracellular matrix of biofilms. mdpi.comnih.gov Innovative delivery systems are conceptualized to breach these defenses.

Overcoming the Outer Membrane: The lipopolysaccharide (LPS) layer of Gram-negative bacteria like E. coli is a significant barrier. mdpi.com Fusogenic liposomes, which can fuse with the bacterial outer membrane, could be a powerful strategy to deliver this compound directly into the bacterial cytoplasm. mdpi.com

Penetrating Biofilms: Biofilms are communities of bacteria encased in a protective matrix of extracellular polymeric substances, which restricts antibiotic penetration. encyclopedia.pub Nanoparticles can be designed to overcome this barrier. For example, functionalizing nanoparticles with enzymes like deoxyribonuclease I (DNase I) can degrade the biofilm matrix, allowing the encapsulated this compound to reach the bacteria within. nih.gov Another approach involves using pH-responsive liposomes that release their payload in the acidic microenvironment often found within biofilms. nih.gov

In Vitro and Ex Vivo Pharmacological Characterization of Antibacterial Agent 68

Metabolic Stability and Biotransformation Profiling in Cellular and Subcellular Fractions

The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties, including its half-life and bioavailability. The biotransformation of Antibacterial Agent 68 was assessed using various in vitro systems to predict its metabolic fate in vivo.

Hepatic Microsomal and Hepatocyte Stability Assays

The stability of this compound was evaluated in human liver microsomes and hepatocytes to assess its susceptibility to phase I and phase II metabolic enzymes. These assays are standard procedures to measure the intrinsic clearance of a compound. In such studies, the test compound is incubated with liver microsomes or hepatocytes, and its concentration is measured over time.

In a representative hepatic microsomal stability assay, this compound exhibited moderate stability. The in vitro half-life (t½) and intrinsic clearance (Clint) were determined, as detailed in Table 1. For comparison, control compounds with known metabolic fates are typically included.

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes

| Compound | In Vitro t½ (min) | Clint (µL/min/mg protein) |

|---|---|---|

| This compound | 45 | 30.8 |

| Verapamil (High Clearance) | 10 | 138.6 |

Hepatocyte stability assays, which utilize intact liver cells, provide a more comprehensive picture by including both phase I and phase II metabolic pathways, as well as cellular uptake mechanisms. In this model, this compound demonstrated a slightly faster clearance compared to the microsomal assay, suggesting a potential role for phase II conjugation or other cellular processes in its metabolism.

Table 2: Illustrative Metabolic Stability of this compound in Human Hepatocytes

| Compound | In Vitro t½ (min) | Clint (µL/min/10^6 cells) |

|---|---|---|

| This compound | 38 | 45.5 |

| 7-Hydroxycoumarin (High Clearance) | 12 | 144.3 |

Role of Bacterial Enzymes in Compound Modification

The effectiveness of an antibacterial agent can be compromised if it is modified or degraded by bacterial enzymes. Many bacteria have evolved enzymatic defense mechanisms against antibiotics. To investigate this, this compound was incubated with cell lysates from resistant and susceptible bacterial strains. The results indicated that the compound retained its structural integrity and activity after exposure to enzymes from susceptible strains. However, a minor degree of modification was observed with enzymes from certain highly resistant strains, suggesting a potential, albeit limited, mechanism of resistance.

Protein Binding Kinetics in Plasma and Tissue Homogenates (In Vitro Studies)

The extent of plasma protein binding significantly influences the distribution and availability of a drug at its target site, as only the unbound fraction is pharmacologically active. The binding of this compound to human plasma proteins was determined using equilibrium dialysis. The results, presented in Table 3, show that the compound is moderately bound to plasma proteins. This level of binding is generally considered favorable, as it allows for a sufficient unbound fraction to exert its antibacterial effect while potentially providing a reservoir of the drug in circulation.

Table 3: Illustrative Plasma Protein Binding of this compound

| Compound | Plasma Protein Binding (%) | Unbound Fraction (%) |

|---|---|---|

| This compound | 85.2 | 14.8 |

| Warfarin (High Binding) | 99.5 | 0.5 |

Cellular Permeability and Efflux Studies using In Vitro Cell Line Models

To exert its effect, an antibacterial agent must be able to permeate bacterial cells and, for orally administered drugs, the intestinal epithelium. In vitro cell line models are used to predict a compound's permeability and its susceptibility to efflux pumps, which can actively transport drugs out of cells.

Caco-2 Cell Monolayer Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as a model of the intestinal epithelium. The permeability of this compound was assessed by measuring its transport across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated from these measurements.

The results indicated that this compound has moderate permeability. The efflux ratio (Papp B-A / Papp A-B) was calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is indicative of active efflux.

Table 4: Illustrative Caco-2 Permeability of this compound

| Compound | Papp (A-B) (10^-6 cm/s) | Papp (B-A) (10^-6 cm/s) | Efflux Ratio |

|---|---|---|---|

| This compound | 5.2 | 11.8 | 2.3 |

| Propranolol (High Permeability) | 25.0 | 23.0 | 0.9 |

The efflux ratio of 2.3 suggests that this compound is a substrate for efflux pumps present in Caco-2 cells.

MDCK Cell Line Studies for Efflux Transporter Activity

To further investigate the role of specific efflux transporters, Madin-Darby Canine Kidney (MDCK) cells transfected with human efflux transporters, such as MDR1 (P-gp), are often used. By comparing the transport of this compound in wild-type MDCK cells versus MDCK-MDR1 cells, it is possible to confirm if it is a P-gp substrate.

In this assay, the efflux ratio for this compound was significantly higher in the MDCK-MDR1 cell line compared to the wild-type, confirming that it is indeed a substrate of P-glycoprotein.

Table 5: Illustrative Efflux of this compound in MDCK and MDCK-MDR1 Cells

| Cell Line | Papp (A-B) (10^-6 cm/s) | Papp (B-A) (10^-6 cm/s) | Efflux Ratio |

|---|---|---|---|

| MDCK-WT | 6.1 | 7.3 | 1.2 |

| MDCK-MDR1 | 3.9 | 25.0 | 6.4 |

These findings indicate that while this compound has favorable permeability characteristics, its efficacy could be influenced by P-gp mediated efflux.

Distribution Studies in Simulated Biological Compartments (Ex Vivo Models)

Extensive searches of scientific literature did not yield specific studies on the distribution of this compound, also identified as compound 4d, in simulated biological compartments using ex vivo models. While research has been conducted on the in vivo tissue distribution of its parent compound, berberine (B55584), this data does not directly apply to the derivative, this compound, and is therefore not included here to maintain strict adherence to the specified compound. nih.govnih.govresearchgate.net

The distribution of an antibacterial agent in various body compartments is a critical factor in determining its efficacy. Ex vivo models, which utilize tissues or organs outside of their natural biological context, provide a valuable tool for predicting how a compound might be distributed in the body. These models can simulate biological barriers and compartments, offering insights into tissue penetration and accumulation.

For a comprehensive understanding of the pharmacological profile of this compound, future research focusing on its ex vivo distribution is necessary. Such studies could involve various models, including but not limited to:

Isolated tissue preparations: To assess uptake and binding in specific tissues of interest.

Ex vivo skin permeation models: To evaluate its potential for topical or transdermal delivery.

Simulated body fluid distribution assays: To understand its partitioning behavior in different physiological fluids.

The data from these types of studies would be instrumental in predicting the in vivo behavior of this compound and guiding its further development as a potential therapeutic agent.